molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No. B101995
CAS RN: 17026-49-2
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138411B2

Procedure details

To a stirred suspension of diol (Step 1) (33.0 g, 0.18 mole) in chloroform (1.5 L) in a 2 L round bottom flask was added manganese dioxide (139 g, 1.60 mole) and the resulting suspension heated to a gentle reflux for 10 hours. The reaction was allowed to cool to room temperature, was filtered through diatomaceous earth, concentrated in vacuo, presorbed on silica gel and purified by flash chromatography (hexane/ethyl acetate) yielding the as a mustard colored powder dialdehyde (22.42 g, 67%): mp 120.7–122.8° C. This solid was of suitable purity to use in the next step without further purification.
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
dialdehyde
Quantity
22.42 g
Type
reactant
Reaction Step Two
Quantity
139 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[C:5]([OH:10])=[C:4]([CH2:11][OH:12])[CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[C:5]([OH:10])=[C:6]([CH:8]=[O:9])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)CO)O)CO
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
dialdehyde
Quantity
22.42 g
Type
reactant
Smiles
Step Three
Name
Quantity
139 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
yielding the as a mustard
CUSTOM
Type
CUSTOM
Details
to use in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(C=O)=C1)O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.